

VPM Peptide TFA for Hydrogel Formation: A Technical Guide

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Compound of Interest

Compound Name: VPM peptide TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the VPM peptide, its salt form as Trifluoroacetate (TFA), and its application in the formation of stimuli-responsive hydrogels. VPM peptide is a crucial tool in the development of advanced biomaterials for drug delivery and tissue engineering, primarily due to its susceptibility to cleavage by specific proteases.

Core Concepts

VPM Peptide: A Protease-Cleavable Cross-linker

VPM peptide is a synthetic dithiol peptide designed as a cross-linker for hydrogel formation.^[1] Its specific amino acid sequence, GCRDVPMSMRGGDRCG, contains cleavage sites for matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and collagenase.^{[1][2]} This inherent sensitivity allows for the creation of "smart" hydrogels that can degrade and release encapsulated therapeutic agents in a controlled manner in response to the enzymatic microenvironment often found in disease states like cancer or chronic inflammation.^[2]

The Role of Trifluoroacetic Acid (TFA)

Peptides are commonly synthesized using solid-phase protocols where Trifluoroacetic acid (TFA) is employed for the cleavage and side-chain deprotection steps.^[3] Consequently, the purified peptide is often isolated as a TFA salt.^{[4][5]} While the **VPM peptide TFA** salt is widely used in research and development, it is important to note that for therapeutic applications, regulatory bodies may favor other salt forms, such as hydrochloride (HCl) or acetate.^[6] The

TFA counterion itself does not typically play a direct role in the hydrogel cross-linking mechanism but is a critical component to consider regarding the peptide's purity, stability, and eventual transition from preclinical research to clinical application.^[6]

Hydrogel Formation Mechanisms

VPM peptide's two terminal cysteine residues provide thiol groups (-SH) that can participate in cross-linking reactions with various polymers to form a hydrogel network. Common mechanisms include:

- **Thiol-Ene Click Chemistry:** This involves the reaction of the thiol groups on the VPM peptide with norbornene-functionalized polymers, such as PEG-norbornene (PEGNB). This reaction is often initiated by UV light in the presence of a photoinitiator.^[2]
- **Michael Addition:** This reaction occurs between the thiol groups of the VPM peptide and electron-deficient double bonds found in polymers like PEG-diacrylate (PEG-DA) or PEG-maleimide (PEG-4Mal).^{[1][3][4]} This process can proceed under physiological conditions without the need for a catalyst or external trigger.

Quantitative Data

The following tables summarize key quantitative data for VPM peptide and the mechanical properties of resulting hydrogels as reported in the literature.

Table 1: VPM Peptide Properties

Property	Value	Source
Sequence	GCRDVPM SMRGGDRCG	^{[2][3][7]}
Molecular Weight	1696.96 g/mol	^[3]
Form	Trifluoroacetate (TFA) Salt	^{[4][5]}
Function	Dithiol Protease-Cleavable Cross-linker	^{[1][4]}

| Cleavage Enzymes | MMP-1, MMP-2, Collagenase |^{[1][2]} |

Table 2: Mechanical Properties of VPM-PEGNB Hydrogels

Degree of Cross-linking	Storage Modulus (G')
50%	198.6 ± 36.28 Pa
75%	968.5 ± 17.43 Pa
100%	4307 ± 377.9 Pa

Data derived from photo-rheology of VPM cross-linked with 20 kDa PEGNB.[2]

Experimental Protocols

Protocol: Preparation of a VPM-PEGNB Hydrogel (50% Cross-linking)

This protocol is adapted from a study on peptide cross-linked hydrogel films for biosensor coatings.[2]

Materials:

- VPM peptide (GCRDVPMSMRGGDRCG)
- Poly(ethylene glycol) norbornene (PEGNB, 20 kDa)
- Phosphate-buffered saline (PBS), pH 6.0
- Photo-initiator (e.g., Irgacure 2959) in methanol
- UV light source (365 nm)

Methodology:

- Prepare Stock Solutions:
 - Prepare a stock solution of PEGNB (20 kDa) at a concentration of 192.4 mg/mL in PBS (pH 6).

- Prepare a stock solution of VPM peptide at a concentration of 190.9 mg/mL in PBS (pH 6).
- Prepare Hydrogel Precursor Mixture:
 - In a microcentrifuge tube, combine 104.2 μ L of the PEGNB stock solution (final concentration: 20 mM) and 17.8 μ L of the VPM peptide stock solution (final concentration: 10 mM).
 - Add PBS (pH 6) to reach a total volume of 200 μ L.
 - Add 5 mol% (with respect to the thiol groups of the VPM peptide) of the photo-initiator.
 - Mix thoroughly and protect the solution from light.
- Hydrogel Formation (Photopolymerization):
 - Pipette the desired volume of the precursor mixture into a mold or onto a surface.
 - Expose the solution to UV light (e.g., for 300 seconds) to initiate cross-linking and form the hydrogel.^[2] The gelation should be rapid upon UV exposure.

Protocol: Rheological Characterization of Hydrogels

Rheology is used to measure the mechanical properties of hydrogels, such as stiffness (storage modulus, G') and viscosity (loss modulus, G'').^[8]^[9]

Equipment:

- Rheometer with a photo-curing accessory (if applicable) and parallel plate geometry.

Methodology:

- Sample Loading: Load the liquid hydrogel precursor solution onto the lower plate of the rheometer.
- Gap Setting: Lower the upper plate to the desired gap distance (e.g., 0.5 mm).
- Initiate Gelation: If using a photo-crosslinking system, begin the measurement and trigger the UV light after a brief equilibration period (e.g., 30 seconds).^[2] For other systems, monitor

the moduli over time as gelation occurs.

- **Time Sweep:** Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G'' as the hydrogel forms. Gelation is indicated by the point where G' surpasses G'' .
- **Frequency Sweep:** Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to assess the frequency dependence of the moduli.
- **Strain Sweep:** Perform a strain sweep to determine the linear viscoelastic region and the yield point of the hydrogel.

Protocol: In Vitro Degradation Assay

This protocol assesses the degradation of the VPM peptide cross-linker in the presence of a target protease.^[2]

Materials:

- VPM peptide
- PBS, pH 7.4
- Collagenase (or other relevant MMP)
- Incubator (37 °C)
- MALDI-ToF Mass Spectrometer

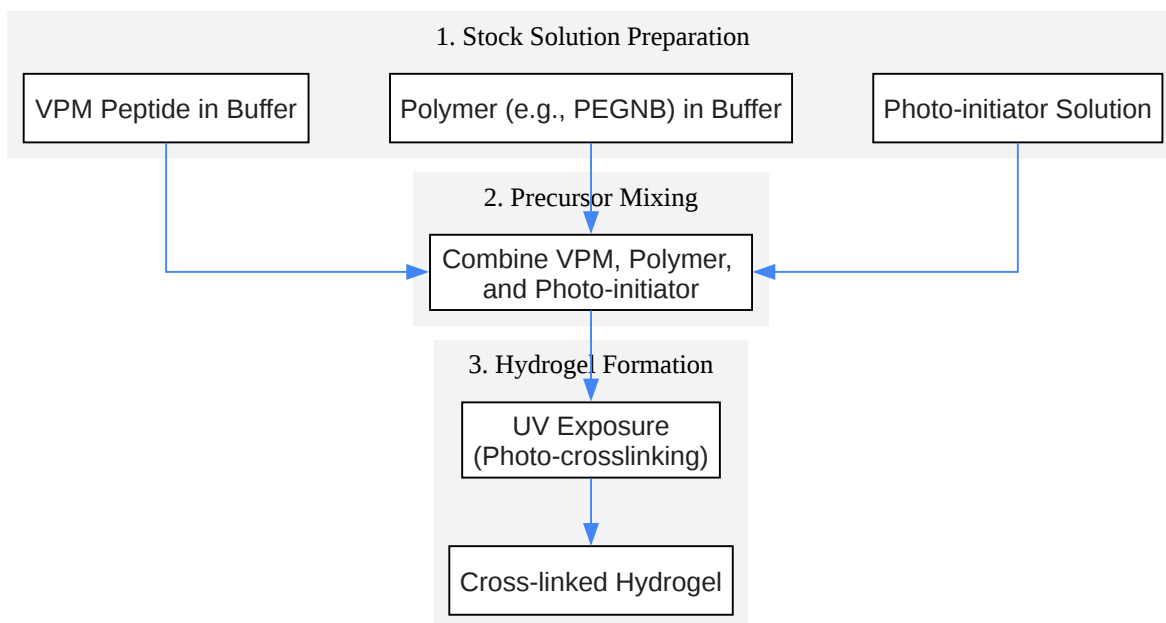
Methodology:

- **Prepare Solutions:**
 - Dissolve VPM peptide in PBS (pH 7.4) to a final concentration of 100 μ M.
 - Prepare a stock solution of collagenase in PBS.
- **Incubation:**

- Add collagenase to the VPM peptide solution to a final enzyme concentration of 25 nM.
- Incubate the mixture for 3 hours at 37 °C.
- Prepare a control sample of VPM peptide in PBS without the enzyme and incubate under the same conditions.
- Analysis:
 - Analyze both the degraded sample and the control sample using MALDI-ToF Mass Spectrometry.
 - Compare the mass spectra to identify the parent peptide peak and the peaks corresponding to the cleavage products. The appearance of new, smaller mass peaks in the enzyme-treated sample confirms degradation.[\[2\]](#)

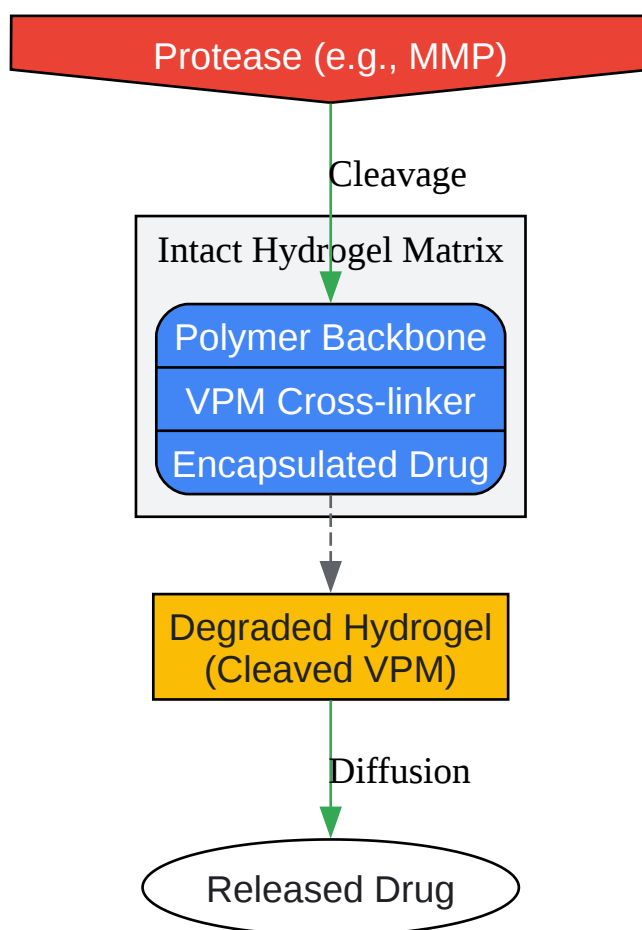
Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes involved in the synthesis and function of VPM peptide hydrogels.



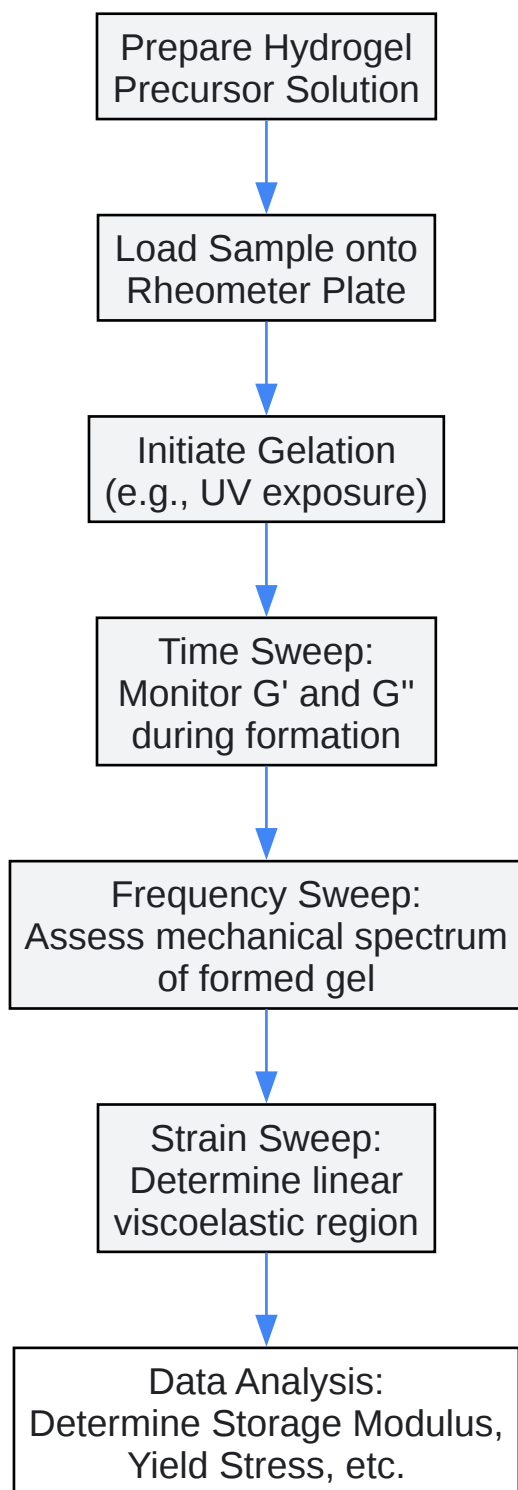
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Caption: Workflow for VPM-PEG Hydrogel Synthesis via Photo-crosslinking.



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Caption: Protease-Mediated Degradation and Drug Release from a VPM Hydrogel.



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Caption: Experimental Workflow for Rheological Analysis of Hydrogels.

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